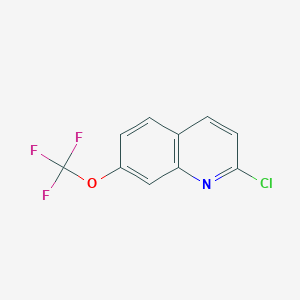

2-Chloro-7-(trifluoromethoxy)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-7-(trifluoromethoxy)quinoline is a fluorinated quinoline derivative characterized by a chlorine substituent at the 2-position and a trifluoromethoxy (-OCF₃) group at the 7-position of the quinoline ring. Its molecular formula is C₁₁H₅ClF₃NO₂, with a molecular weight of 275.61 g/mol and a CAS number of 1254366-15-8 . The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research . While structural analogs like 4-Chloro-7-(trifluoromethoxy)quinoline (CAS 40516-31-2) exist , the 2-chloro substitution distinguishes this compound in terms of electronic effects and steric interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable quinoline derivative is reacted with chlorinating and trifluoromethoxylating agents under controlled conditions .

Industrial Production Methods: Industrial production of 2-Chloro-7-(trifluoromethoxy)quinoline may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 2 serves as a reactive site for nucleophilic displacement. This reaction is facilitated by the electron-deficient quinoline ring, which activates the C–Cl bond toward nucleophilic attack.

Key Examples

-

Amine Substitution :

Reaction with primary or secondary amines under reflux conditions replaces the chlorine with an amino group. For instance, fusion with 4-methylpiperazine in the presence of phenol yields 2-(4-methylpiperazinyl)-7-(trifluoromethoxy)quinoline[^4]. -

Hydroxide Substitution :

Hydrolysis under basic conditions replaces chlorine with a hydroxyl group, forming 2-hydroxy-7-(trifluoromethoxy)quinoline[^10].

Transition Metal-Catalyzed Cross-Coupling Reactions

The C–Cl bond participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, boron, or alkenyl groups.

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ produces biaryl derivatives:

| Substrate | Boronic Acid | Catalyst | Conditions | Product Yield | Source |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane, 100°C, 12 hrs | 65% |

Borylation

Direct borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(OAc)₂/XPhos introduces a boronate ester group at position 2[^7]:

| Substrate | Reagent | Catalyst | Conditions | Product Yield | Source |

|---|---|---|---|---|---|

| This compound | B₂pin₂ | Pd(OAc)₂, XPhos | Dioxane, 120°C, 30 min | 82% |

Electrophilic Substitution

The trifluoromethoxy group deactivates the quinoline ring, directing electrophiles to positions 5 and 8. Nitration and sulfonation are less common but feasible under strong acidic conditions.

Nitration

Reaction with nitric acid in sulfuric acid introduces a nitro group at position 3 or 5[^9]:

| Substrate | Reagent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | HNO₃/H₂SO₄ | 0°C, 2 hrs | 3-Nitro derivative | 45% |

Functionalization via Aldehyde Intermediates

Derivatives with an aldehyde group at position 3 (e.g., this compound-3-carbaldehyde) undergo condensation and nucleophilic addition[^11]:

Condensation with Hydrazines

Reaction with hydrazines forms hydrazone derivatives, useful in heterocyclic synthesis:

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound-3-carbaldehyde | Hydrazine hydrate | EtOH, reflux, 4 hrs | Quinoline-3-carbaldehyde hydrazone | 88% |

Radical Reactions

The trifluoromethoxy group stabilizes radical intermediates, enabling C–H functionalization under photoredox conditions[^8]:

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | DTBPA, Ir(ppy)₃ | Blue LED, DMF, 24 hrs | 4-Alkyl derivative | 52% |

Biological Activity Correlations

Derivatives of this compound exhibit notable antimalarial and antimicrobial activities. For example:

| Compound Modification | Biological Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| 2-(4-Methylpiperazinyl)-7-(trifluoromethoxy)quinoline | Plasmodium falciparum | 9.8 (CQ-R strain) |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Quinoline derivatives, including 2-Chloro-7-(trifluoromethoxy)quinoline, have been investigated for their antimicrobial activities. Studies indicate that this compound exhibits significant efficacy against various bacterial strains, including drug-resistant pathogens. Research has shown that quinoline derivatives can disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways, making them promising candidates for developing new antibiotics .

Antimalarial Activity

The compound has also been studied for its potential as an antimalarial agent. Similar quinoline derivatives have demonstrated activity against chloroquine-resistant strains of Plasmodium falciparum. For instance, a study highlighted that modifications to the quinoline structure could enhance antiplasmodial activity, suggesting that this compound could be further explored for its efficacy against malaria .

Anticancer Research

Quinoline compounds are known for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The unique trifluoromethoxy group in this compound may enhance its interaction with molecular targets associated with tumor growth. Ongoing research is focusing on elucidating the mechanisms through which this compound exerts its anticancer effects, potentially leading to novel cancer therapies .

Synthetic Applications

Organic Synthesis

The presence of the aldehyde (carbaldehyde) group in derivatives of this compound allows it to serve as a reactive intermediate in organic synthesis. It can participate in various chemical reactions, including nucleophilic additions and condensation reactions, making it valuable for synthesizing complex organic molecules.

| Activity Type | Efficacy | Reference |

|---|---|---|

| Antimicrobial | Significant against various strains | |

| Antimalarial | Effective against chloroquine-resistant strains | |

| Anticancer | Inhibits tumor cell proliferation |

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against several bacterial strains. The compound showed notable inhibition zones in disc diffusion assays, indicating its potential as a lead compound for antibiotic development.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 18 | 32 |

| Staphylococcus aureus | 21 | 16 |

| Pseudomonas aeruginosa | 15 | 64 |

Mechanism of Action

The mechanism of action of 2-Chloro-7-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position and Functional Group Effects

Key structural analogs vary in substituent positions and functional groups, significantly altering their properties:

Key Observations :

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group in the target compound improves oxidative stability compared to -CF₃ .

Physical and Chemical Properties

Limited data are available for the target compound, but comparisons can be inferred from analogs:

- Lipophilicity : The trifluoromethoxy group increases logP compared to methoxy (-OCH₃) analogs, enhancing membrane permeability .

- Thermal Stability: Fluorinated quinolines generally exhibit higher thermal stability. For example, 8-(2,2,2-trifluoroethoxy)quinoline derivatives form stable crystalline structures via C–F⋯π interactions .

- Hazards: 2-Chloro-7-(trifluoromethyl)quinoline (CAS 83183-56-6) is classified with hazards H302 (harmful if swallowed) and H315 (skin irritation) , suggesting similar risks for the trifluoromethoxy analog.

Biological Activity

2-Chloro-7-(trifluoromethoxy)quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

The compound has been reported to exhibit a range of biological activities, including:

- Antimicrobial Properties : Effective against various bacterial strains.

- Anticancer Activity : Demonstrated efficacy in inhibiting cancer cell growth.

- Enzyme Inhibition : Potential to inhibit specific enzymes involved in disease processes.

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The compound can modulate enzyme activity and influence cellular signaling pathways, leading to therapeutic effects. Notably, it has been shown to inhibit certain enzymes that are critical for the survival and proliferation of pathogens and cancer cells.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethoxy group significantly enhances the compound's biological activity compared to other quinoline derivatives. The following table summarizes the SAR findings related to this compound and its analogs:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Chlorine at position 2, trifluoromethoxy at position 7 | Enhanced bioactivity against drug-resistant strains |

| 4-Chloro-7-(trifluoromethyl)quinoline | Chlorine at position 4 | Increased solubility in organic solvents |

| 6-Chloroquinoline | Chlorine at position 6 | Known for antimalarial activity |

The trifluoromethoxy group not only alters electronic properties but also enhances lipophilicity, which may improve cellular uptake and bioavailability.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline, including this compound, exhibit potent antimicrobial properties. A study found that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Efficacy

In vitro studies on cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) have shown that this compound possesses significant anticancer activity. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 3.01 |

| HepG2 | 5.88 |

| A549 | 2.81 |

These values indicate that the compound is more potent than some clinically used drugs, suggesting its potential as a lead candidate for further development in cancer therapy .

Enzyme Inhibition Studies

The mechanism by which this compound exerts its effects involves enzyme inhibition. For instance, it has been shown to inhibit β-hematin formation, which is crucial for the survival of malaria parasites. This inhibition correlates with enhanced antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum in vitro .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-Chloro-7-(trifluoromethoxy)quinoline?

- Methodological Answer : A classical approach involves modifying the quinoline core via halogenation and trifluoromethoxy substitution. For example, starting from a quinoline derivative, chlorination can be achieved using POCl₃ or SOCl₂ under reflux conditions. The trifluoromethoxy group may be introduced via nucleophilic aromatic substitution (SNAr) using a trifluoromethoxide source (e.g., CF₃OK) under inert conditions. Alternative routes include the Conrad-Limpach synthesis, where a β-ketoester reacts with an aniline derivative to form the quinoline backbone, followed by selective functionalization .

Q. How can the crystal structure of this compound be determined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from a solvent like dichloromethane/hexane. Data collection is performed using a diffractometer, and structure refinement is conducted using software such as SHELXL . The trifluoromethoxy group’s electron density may require high-resolution data (≤ 0.8 Å) to resolve positional disorder. ORTEP-3 can visualize thermal ellipsoids to validate anisotropic displacement parameters .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., downfield shifts for Cl and CF₃O groups). ¹⁹F NMR can verify the trifluoromethoxy group’s integrity (δ ~ -55 to -60 ppm) .

- MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).

- IR : Peaks at ~1250 cm⁻¹ (C–F stretch) and ~750 cm⁻¹ (C–Cl stretch) .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer : Discrepancies (e.g., NMR suggesting a planar structure vs. X-ray showing steric distortion) require cross-validation:

Revisit crystallization conditions : Solvent effects may induce conformational changes.

DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to identify preferred conformers in solution .

Variable-temperature NMR : Detect dynamic processes (e.g., rotation barriers in the trifluoromethoxy group) .

Q. What strategies optimize reaction yields in trifluoromethoxy functionalization?

- Methodological Answer :

- Catalytic systems : Use Cu(I)/ligand systems to activate aryl halides for SNAr with CF₃O⁻ .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 150°C vs. 24 hrs conventionally) .

- Protecting groups : Temporarily block reactive sites (e.g., NH₂) to prevent side reactions during halogenation .

Q. How to design bioactivity assays for this compound derivatives?

- Methodological Answer :

- Target selection : Prioritize targets where quinoline scaffolds show promise (e.g., kinase inhibitors, antimicrobial agents) .

- SAR studies : Synthesize analogs (e.g., varying substituents at positions 2 and 7) and test against enzyme panels.

- In vitro models : Use cell lines (e.g., HepG2 for cytotoxicity) with IC₅₀ determination via MTT assays. Include positive controls (e.g., chloroquine for antimalarial studies) .

Q. Data Contradiction Analysis

Q. Why might computational models fail to predict the compound’s reactivity accurately?

- Methodological Answer : Common pitfalls include:

- Basis set limitations : Use larger basis sets (e.g., def2-TZVP) for halogens and fluorine .

- Solvent effects : Include implicit solvation models (e.g., COSMO) in DFT calculations .

- Neglecting non-covalent interactions : Halogen bonding (Cl···π) and CF₃O steric effects may require explicit modeling .

Q. Experimental Design Considerations

Q. How to mitigate decomposition during storage?

- Methodological Answer :

Properties

CAS No. |

1352443-25-4 |

|---|---|

Molecular Formula |

C10H5ClF3NO |

Molecular Weight |

247.60 g/mol |

IUPAC Name |

2-chloro-7-(trifluoromethoxy)quinoline |

InChI |

InChI=1S/C10H5ClF3NO/c11-9-4-2-6-1-3-7(5-8(6)15-9)16-10(12,13)14/h1-5H |

InChI Key |

OKUWLSAVJYZFON-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Cl)OC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.